molecular formula C20H25N5OS B12589868 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-

Cat. No.: B12589868
M. Wt: 383.5 g/mol
InChI Key: XTWIQHBQDBHINP-UHFFFAOYSA-N
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Description

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- is a complex organic compound that belongs to the class of triazinoindole derivatives.

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C20H25N5OS/c1-12-8-9-16-14(10-12)18-19(25(16)3)22-20(24-23-18)27-11-17(26)21-15-7-5-4-6-13(15)2/h8-10,13,15H,4-7,11H2,1-3H3,(H,21,26)

InChI Key

XTWIQHBQDBHINP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)C)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, thiols, and acylating agents .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups .

Scientific Research Applications

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
  • Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-propenyl-

Uniqueness

Compared to similar compounds, Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- stands out due to its unique structural features, which may confer specific biological activities and chemical reactivity. Its distinct combination of functional groups allows for diverse applications and interactions with various molecular targets .

Biological Activity

Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(2-methylcyclohexyl)- (CAS No. 603946-40-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C17H21N5OS
Molecular Weight: 343.45 g/mol
Structure: The compound features a triazino-indole moiety linked to an acetamide functional group, which is known to influence its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have been studied for their inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The inhibition of BChE is a promising therapeutic approach for enhancing cholinergic neurotransmission in the brain.

Inhibitory Effects on BChE

In a study evaluating substituted acetamide derivatives, several compounds exhibited significant inhibition against BChE. For instance, derivatives with structural similarities to Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(2-methylcyclohexyl)- demonstrated IC50 values ranging from 3.94 to 19.60 µM against BChE . This suggests that the compound may possess similar inhibitory properties.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity:
    • A series of substituted acetamides were synthesized and tested for their ability to inhibit BChE. The most potent derivative showed an IC50 value of 3.94 µM .
    • Kinetic studies indicated that this compound acts as a mixed inhibitor of BChE, altering both maximum velocity (Vmax) and Michaelis constant (Km) with increasing inhibitor concentration .
  • Antitumor Activity:
    • Related indole derivatives have been evaluated for antitumor activity against various human cancer cell lines. Some compounds demonstrated selective cytotoxicity and inhibition of topoisomerase II, suggesting potential therapeutic applications in oncology .
  • Toxicological Studies:
    • General studies on acetamides indicate that while they can exhibit biological activity, there are concerns regarding hepatotoxicity at high doses. Long-term exposure has been linked to liver damage and carcinogenic effects in animal models . This necessitates careful evaluation in clinical settings.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
BChE InhibitionIC50 values between 3.94 - 19.60 µM
AntimicrobialEffective against Staphylococcus aureus
AntitumorSelective cytotoxicity in cancer cell lines
ToxicityPotential hepatotoxicity at high doses

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